molecular formula C10H15BrO2 B14438511 9-Bromo-4-methyl-8-oxonon-4-enal CAS No. 79772-32-0

9-Bromo-4-methyl-8-oxonon-4-enal

Katalognummer: B14438511
CAS-Nummer: 79772-32-0
Molekulargewicht: 247.13 g/mol
InChI-Schlüssel: VACMEXQEFQJRSB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Bromo-4-methyl-8-oxonon-4-enal is an organic compound with the molecular formula C10H15BrO2 It is a derivative of nonenal, featuring a bromine atom, a methyl group, and an oxo group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Bromo-4-methyl-8-oxonon-4-enal typically involves the bromination of 4-methyl-8-oxonon-4-enal. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The product is then purified through distillation or recrystallization to achieve the desired purity.

Analyse Chemischer Reaktionen

Types of Reactions

9-Bromo-4-methyl-8-oxonon-4-enal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohols.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

9-Bromo-4-methyl-8-oxonon-4-enal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Bromo-4-methyl-8-oxonon-4-enal involves its interaction with various molecular targets. The bromine atom and oxo group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on enzymes or other proteins, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-Methyl-8-oxonon-4-enal: Lacks the bromine atom, making it less reactive in certain substitution reactions.

    9-Bromo-4-methyl-8-oxonon-2-enal: Similar structure but with a different position of the double bond, leading to different reactivity and applications.

Uniqueness

9-Bromo-4-methyl-8-oxonon-4-enal is unique due to the presence of both a bromine atom and an oxo group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific synthetic and research applications.

Eigenschaften

CAS-Nummer

79772-32-0

Molekularformel

C10H15BrO2

Molekulargewicht

247.13 g/mol

IUPAC-Name

9-bromo-4-methyl-8-oxonon-4-enal

InChI

InChI=1S/C10H15BrO2/c1-9(5-3-7-12)4-2-6-10(13)8-11/h4,7H,2-3,5-6,8H2,1H3

InChI-Schlüssel

VACMEXQEFQJRSB-UHFFFAOYSA-N

Kanonische SMILES

CC(=CCCC(=O)CBr)CCC=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.